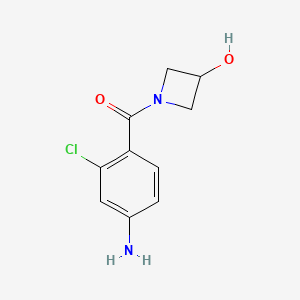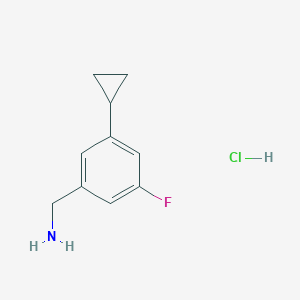
3,5-Dichloro-2-ethynylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-ethynylpyridine: is a chemical compound with the molecular formula C7H3Cl2N and a molecular weight of 172.01 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and an ethynyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Dichloro-2-ethynylpyridine can be synthesized through various methods. One common approach involves the palladium-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous media . This method is efficient and environmentally benign, providing high yields of the desired product under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions . These reactions are favored due to their mild conditions, functional group tolerance, and the stability of the organoboron reagents used . The process involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds, resulting in the production of this compound.
化学反応の分析
Types of Reactions: 3,5-Dichloro-2-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Arylboronic Acids: Commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions involving the ethynyl group.
Substituted Pyridines: Formed through nucleophilic substitution reactions involving the chlorine atoms.
科学的研究の応用
3,5-Dichloro-2-ethynylpyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 3,5-Dichloro-2-ethynylpyridine involves its interaction with molecular targets and pathways. The ethynyl group can participate in electrophilic aromatic substitution reactions , forming intermediates that can further react to yield substituted products . The chlorine atoms can undergo nucleophilic substitution, leading to the formation of various derivatives .
類似化合物との比較
3-Ethynylpyridine: Similar structure but lacks the chlorine atoms.
2,5-Dichloro-3-ethynylpyridine: Similar structure with chlorine atoms at different positions.
2-Ethynylpyridine: Lacks chlorine atoms and has the ethynyl group at a different position.
Uniqueness: 3,5-Dichloro-2-ethynylpyridine is unique due to the presence of both chlorine atoms and the ethynyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various chemical reactions and applications .
特性
分子式 |
C7H3Cl2N |
|---|---|
分子量 |
172.01 g/mol |
IUPAC名 |
3,5-dichloro-2-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H |
InChIキー |
GPSUONGJBCZINR-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=C(C=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)

![7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13507906.png)

![rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B13507919.png)


![1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylicacidhydrochloride](/img/structure/B13507935.png)



![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)
